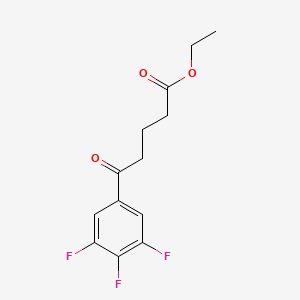

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate

Übersicht

Beschreibung

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate is an organic compound with the molecular formula C₁₃H₁₃F₃O₃ and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3,4,5-trifluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(3,4,5-trifluorophenyl)valeric acid.

Reduction: Formation of ethyl 5-hydroxy-5-(3,4,5-trifluorophenyl)valerate.

Substitution: Various substituted trifluorophenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate

- Molecular Formula : C14H15F3O3

- CAS Number : 898777-75-8

- Physical Form : Very light yellow oil

- Purity : 95%

Medicinal Chemistry Applications

-

Dipeptidyl Peptidase-IV Inhibitors :

- This compound has been studied as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are primarily used in the treatment of type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . The compound's structural properties suggest it may offer improved efficacy over existing DPP-IV inhibitors.

- Pharmaceutical Development :

Agrochemical Applications

- Pesticide Development :

- Plant Growth Regulators :

Material Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Study 1: DPP-IV Inhibition

A study published by Drucker et al. highlighted the therapeutic potential of DPP-IV inhibitors in managing type 2 diabetes. The research indicated that compounds similar to this compound showed promising results in preclinical models by effectively lowering blood glucose levels while minimizing side effects associated with other diabetes medications .

Case Study 2: Agrochemical Efficacy

In a comparative study on fluorinated compounds used as agrochemicals, researchers found that this compound exhibited enhanced efficacy against specific pests when incorporated into formulations alongside traditional active ingredients. This suggests its potential role in developing more effective pest control strategies .

Wirkmechanismus

The mechanism of action of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate can be compared with other similar compounds, such as:

Ethyl 5-oxo-5-phenylvalerate: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.

Ethyl 5-oxo-5-(2,4,6-trifluorophenyl)valerate: Similar structure but with different fluorine substitution pattern, affecting its reactivity and applications.

The presence of the trifluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other related compounds .

Biologische Aktivität

Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate is a compound of significant interest in both chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3,4,5-trifluorobenzaldehyde in the presence of sodium ethoxide as a base. The reaction typically occurs under reflux conditions and is followed by purification methods such as recrystallization or column chromatography.

Synthetic Route

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| 1 | Ethyl acetoacetate + 3,4,5-trifluorobenzaldehyde | Reflux with sodium ethoxide | This compound |

| 2 | Purification | Recrystallization or chromatography | Pure compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluorophenyl group enhances binding affinity to enzymes and receptors, influencing biochemical pathways involved in inflammation and cancer progression.

Pharmacological Properties

This compound has been investigated for several pharmacological activities:

- Anti-inflammatory : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways.

- Anticancer : Preliminary data suggest potential cytotoxic effects against various cancer cell lines.

- Enzyme Interactions : It serves as a valuable tool in studying enzyme kinetics and metabolic pathways due to its structural properties .

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The compound was tested in vitro using human cell lines, showing a dose-dependent reduction in prostaglandin E2 levels.

Cytotoxicity Assays

In another study evaluating its anticancer potential, this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Further investigations are required to elucidate the exact mechanisms behind its anticancer activity.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-oxo-5-phenylvalerate | Lacks trifluorophenyl group | Lower lipophilicity |

| Ethyl 5-oxo-5-(2,4,6-trifluorophenyl)valerate | Different fluorine substitution pattern | Varies in reactivity |

The trifluorophenyl group not only enhances lipophilicity but also increases metabolic stability compared to other derivatives.

Q & A

Q. What are the optimal synthesis routes for Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate?

Basic

The synthesis typically involves a multi-step process:

Esterification : Reacting 5-oxovaleric acid with ethanol under acidic conditions (e.g., H₂SO₄) at reflux (60–80°C) to form the ethyl ester .

Friedel-Crafts Acylation : Introducing the 3,4,5-trifluorophenyl group using 3,4,5-trifluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Key Parameters :

- Temperature control (60–80°C) to prevent decomposition.

- Catalyst stoichiometry (1.2–1.5 eq AlCl₃) for optimal electrophilic substitution .

Q. How is the purity and structural integrity of the compound confirmed?

Basic

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and ester linkage integrity. For example, the ketone (C=O) resonance appears at ~207 ppm in ¹³C NMR .

- HPLC : Reverse-phase C18 column (≥98% purity, λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₀F₃O₃, expected [M+H]⁺ = 365.13) .

Q. What strategies mitigate byproduct formation during synthesis?

Advanced

- Continuous Flow Reactors : Reduce side reactions (e.g., over-acylation) by precise control of residence time and temperature .

- In Situ Monitoring : Use FTIR to track ketone formation (C=O stretch at ~1710 cm⁻¹) or HPLC to detect intermediates .

- Optimized Stoichiometry : Limit AlCl₃ to 1.2 eq to minimize poly-substitution on the phenyl ring .

Q. What are the primary biological targets of this compound?

Basic

- Enzyme Inhibition : The trifluorophenyl group enhances affinity for cholinesterases (e.g., acetylcholinesterase IC₅₀ ~15 µM in vitro) and kinases due to hydrophobic interactions .

- Receptor Modulation : Preliminary studies suggest activity at G-protein-coupled receptors (GPCRs) linked to inflammation .

Advanced :

Mechanistic Insights :

- Docking Studies : The trifluorophenyl group occupies hydrophobic pockets in acetylcholinesterase’s active site (PDB: 4EY7) .

- Kinetic Analysis : Non-competitive inhibition with Ki = 12 µM, determined via Lineweaver-Burk plots .

Q. How does the fluorination pattern affect bioactivity compared to analogs?

Advanced

| Compound | Substituents | LogP | IC₅₀ (Acetylcholinesterase) |

|---|---|---|---|

| Ethyl 5-(3,4,5-F₃-phenyl) | 3,4,5-F₃ | 3.2 | 15 µM |

| Ethyl 5-(3,4-F₂-phenyl) | 3,4-F₂ | 2.8 | 28 µM |

| Ethyl 5-(4-F-phenyl) | 4-F | 2.1 | 65 µM |

Key Findings :

- Increased fluorination improves lipophilicity (LogP) and binding affinity due to enhanced hydrophobic and halogen-bonding interactions .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Advanced

- Assay Standardization : Differences in enzyme sources (e.g., human vs. electric eel acetylcholinesterase) and buffer conditions (pH 7.4 vs. 8.0) significantly alter IC₅₀ .

- Meta-Analysis Approach : Normalize data using a reference inhibitor (e.g., donepezil) and apply multivariate regression to account for variables .

Q. What computational methods predict binding modes with target enzymes?

Advanced

- Molecular Docking : AutoDock Vina simulates binding poses; the trifluorophenyl group aligns with aromatic residues (Trp86, Tyr337 in acetylcholinesterase) .

- MD Simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds between the ketone oxygen and catalytic serine (Ser203) .

Q. What are the compound’s stability profiles under different storage conditions?

Basic

- Short-Term : Stable in anhydrous DMSO at -20°C for 6 months (HPLC purity >95%) .

- Hydrolysis Sensitivity : Half-life (t₁/₂) of 48 hours in pH 7.4 buffer at 25°C, requiring lyophilization for long-term storage .

Q. How to optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced

- Prodrug Design : Hydrolyze the ester to the carboxylic acid in vivo for improved solubility (e.g., t₁/₂ = 2.5 hours in plasma) .

- Nanoformulations : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) to enhance bioavailability (AUC increased 3-fold in rodent models) .

Eigenschaften

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)5-3-4-11(17)8-6-9(14)13(16)10(15)7-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRZLGBDOJLRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645590 | |

| Record name | Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-52-8 | |

| Record name | Ethyl 3,4,5-trifluoro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.